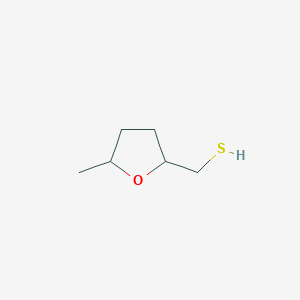
(5-Methyloxolan-2-YL)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyloxolan-2-YL)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which is further connected to a 5-methyloxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyloxolan-2-YL)methanethiol typically involves the reaction of 5-methyloxolan-2-ylmethanol with a thiolating agent. One common method is the use of thionyl chloride (SOCl2) to convert the alcohol group into a chloromethyl intermediate, which is then reacted with sodium hydrosulfide (NaHS) to introduce the thiol group. The reaction conditions usually involve:
-
Step 1: Chlorination
- Reactant: 5-methyloxolan-2-ylmethanol
- Reagent: Thionyl chloride (SOCl2)
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Duration: 2-3 hours
-
Step 2: Thiolation
- Reactant: Chloromethyl intermediate
- Reagent: Sodium hydrosulfide (NaHS)
- Solvent: Ethanol (EtOH)
- Temperature: Reflux
- Duration: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyloxolan-2-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide (H2O2), iodine (I2)
- Conditions: Aqueous or organic solvent, mild temperature
-
Reduction
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, low temperature
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic or acidic medium, room temperature
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Thioethers, thioesters
Wissenschaftliche Forschungsanwendungen
(5-Methyloxolan-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential as a drug precursor and in the development of thiol-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Wirkmechanismus
The mechanism of action of (5-Methyloxolan-2-YL)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can interact with cysteine residues in proteins, affecting their function and activity. This interaction is crucial in redox signaling and the regulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methyloxolan-2-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(5-Methyloxolan-2-YL)methylamine: Contains an amine group instead of a thiol group.
(5-Methyloxolan-2-YL)methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness
(5-Methyloxolan-2-YL)methanethiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific interactions in redox biology and organic synthesis that are not possible with its hydroxyl, amine, or chloride analogs.
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
(5-methyloxolan-2-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-5-2-3-6(4-8)7-5/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
CFFMNHUUIJMOBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13335270.png)

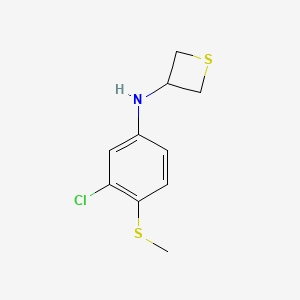

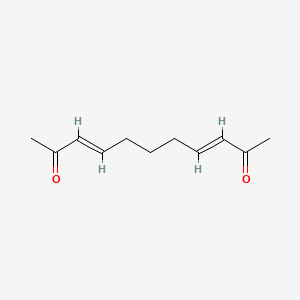
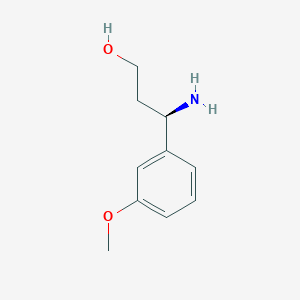
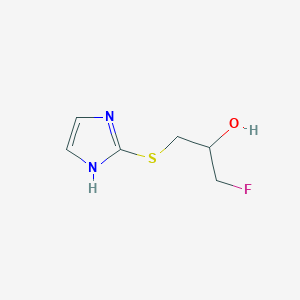
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
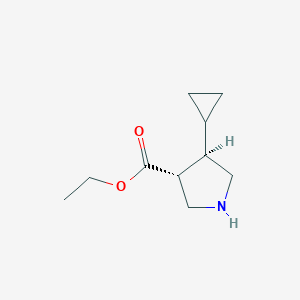
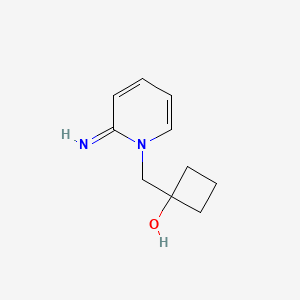
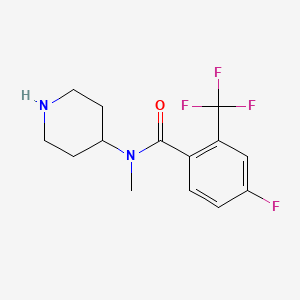
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
